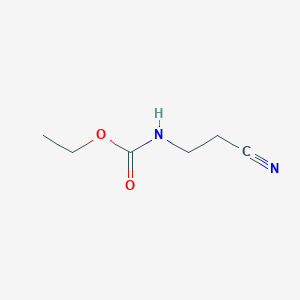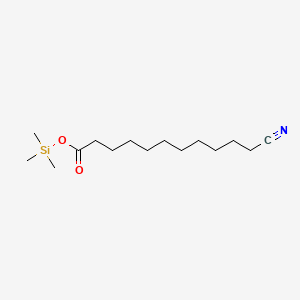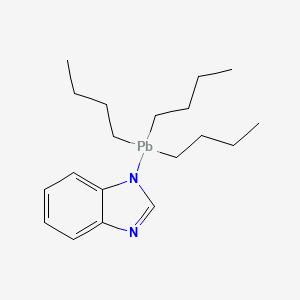
Ethyl (2-cyanoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-cyanoethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a cyanoethyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-cyanoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-cyanoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethyl and cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Aminoethyl carbamate derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Ethyl (2-cyanoethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-cyanoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its cyano group can interact with nucleophiles, leading to various biochemical effects.
Comparison with Similar Compounds
Ethyl (2-cyanoethyl)carbamate can be compared with other carbamates such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
This compound is unique due to the presence of both an ethyl group and a cyanoethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover even more applications and deepen our understanding of its properties and mechanisms of action.
Properties
CAS No. |
17686-49-6 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
ethyl N-(2-cyanoethyl)carbamate |
InChI |
InChI=1S/C6H10N2O2/c1-2-10-6(9)8-5-3-4-7/h2-3,5H2,1H3,(H,8,9) |
InChI Key |
LXRRVDLNCROODH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)









![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
